molecular formula C78H111N21O19 B1666627 Melanotan I CAS No. 75921-69-6

Melanotan I

Numéro de catalogue: B1666627
Numéro CAS: 75921-69-6
Poids moléculaire: 1646.8 g/mol
Clé InChI: UAHFGYDRQSXQEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’afamélanotide est un tridécapeptide synthétique et un analogue structurel de l’hormone stimulant les mélanocytes alpha (alpha-MSH). Il est principalement connu pour son rôle d’agoniste des récepteurs de la mélanocortine, se liant principalement au récepteur de la mélanocortine-1 (MC1R). Ce composé est commercialisé sous le nom de marque Scenesse et est utilisé pour prévenir la phototoxicité et réduire la douleur due à l’exposition à la lumière chez les personnes atteintes d’érythropoïèse protoporphyrique .

Méthodes De Préparation

L’afamélanotide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l’utilisation de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Après l’assemblage de la chaîne peptidique, le composé est clivé de la résine et déprotégé pour donner le produit final .

Analyse Des Réactions Chimiques

Stability and Degradation Pathways

Melanotan I exhibits superior stability compared to α-MSH due to its synthetic design:

Key Stability Metrics:

Parameter Value Source
Enzymatic degradation (serum)Resistant to proteolytic cleavage
Thermal stabilityStable at −20°C; degrades above 25°C
Oxidative stabilityNo methionine oxidation observed

Degradation Products :

  • Under extreme pH or prolonged heat, peptide bonds may hydrolyze, yielding fragments like Ac-Ser-Tyr-Ser-Nle and Glu-His-D-Phe-Arg-Trp .

  • No hazardous decomposition products reported under standard conditions .

Enzymatic Interactions

This compound resists degradation by serum enzymes due to:

  • D-Phe7 substitution : Alters substrate recognition by proteases like chymotrypsin .

  • N-terminal acetylation : Blocks aminopeptidase activity .

Experimental Evidence:

  • In pharmacokinetic studies, subcutaneous administration showed a β-phase half-life of 0.8–1.7 hours , compared to α-MSH’s minutes-scale half-life .

  • Urinary recovery was ≤3.9%, indicating minimal renal clearance of intact peptide .

Receptor Binding and Activation

This compound binds melanocortin-1 receptor (MC1R) with 100-fold higher potency than α-MSH, initiating downstream signaling:

Parameter Value Source
MC1R binding affinity~0.1 nM (vs. α-MSH: ~10 nM)
cAMP production26× higher than α-MSH in S91 cells

Mechanism :

  • D-Phe7 forms an additional hydrogen bond with TM2 of MC1R, enhancing binding .

  • Activation triggers melanogenesis via MITF (microphthalmia-associated transcription factor) and tyrosinase upregulation .

Route-Specific Bioavailability:

Route Bioavailability Peak Plasma Time Key Findings
Subcutaneous100%30–60 minutesSustained tanning for ≥3 weeks post-dose
Intravenous100%ImmediateRapid melanin synthesis within 1 week
OralUndetectableN/ANo systemic absorption observed

Data derived from crossover trials in humans .

Comparative Stability Table

Property This compound α-MSH
Serum half-life1.7 hours<10 minutes
Thermal degradationMinimal at −20°CRapid at 4°C
Enzymatic resistanceHighLow

Applications De Recherche Scientifique

Afamelanotide has a wide range of scientific research applications:

Mécanisme D'action

L’afamélanotide exerce ses effets en se liant au récepteur de la mélanocortine-1 (MC1R) des mélanocytes, ce qui stimule la production d’eumélanine, un pigment photoprotecteur. Cette liaison augmente la synthèse de la mélanine, améliore les processus de réparation de l’ADN et module l’inflammation. La liaison du composé au MC1R dure plus longtemps que celle de l’alpha-MSH naturel, ce qui entraîne des effets prolongés .

Comparaison Avec Des Composés Similaires

L’afamélanotide est unique parmi les agonistes des récepteurs de la mélanocortine en raison de sa grande stabilité et de sa liaison prolongée au MC1R. Les composés similaires comprennent :

    Hormone stimulant les mélanocytes alpha (alpha-MSH) : L’hormone naturelle sur laquelle l’afamélanotide est basée. Elle a une demi-vie plus courte et une stabilité inférieure à celle de l’afamélanotide.

    Melanotan II : Un autre analogue synthétique de l’alpha-MSH, principalement utilisé pour ses effets bronzants.

La particularité de l’afamélanotide réside dans sa stabilité accrue, sa liaison prolongée aux récepteurs et ses applications thérapeutiques spécifiques, en particulier dans le traitement de l’érythropoïèse protoporphyrique .

Activité Biologique

Melanotan I, also known as afamelanotide, is a synthetic analog of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). It primarily targets the melanocortin-1 receptor (MC1R) on skin cells, stimulating melanin production and leading to increased skin pigmentation. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in tanning, potential therapeutic uses, and associated side effects.

Pharmacokinetics

Administration Routes and Bioavailability

A comparative pharmacokinetic study demonstrated that this compound can be administered through various routes: intravenous (IV), oral (PO), and subcutaneous (SC). The findings indicated that:

  • Subcutaneous Administration : This route showed complete bioavailability, with plasma half-lives ranging from 0.07 to 0.79 hours during the absorption phase and from 0.8 to 1.7 hours during the beta-phase.
  • Intravenous Administration : Effective but less practical for daily use.
  • Oral Administration : No detectable drug levels were observed, suggesting poor absorption through this route.

Table 1 summarizes the pharmacokinetic parameters observed in the study:

Administration RouteBioavailabilityAbsorption Half-life (h)Beta-phase Half-life (h)
IntravenousModerate--
OralNone--
SubcutaneousComplete0.07 - 0.790.8 - 1.7

Efficacy in Tanning

This compound has been shown to induce tanning effectively in human subjects with Fitzpatrick skin types III-IV. In a study involving volunteers, significant tanning was observed on the forehead, arms, and neck after administration. The tanning effect peaked one week post-administration and persisted for up to three weeks after completing a ten-dose regimen .

This compound acts by binding to MC1R on melanocytes, leading to increased eumelanin synthesis in response to UV exposure. This mechanism not only enhances skin pigmentation but also provides a protective effect against UV radiation, potentially reducing the risk of skin cancer .

Therapeutic Uses

Beyond cosmetic applications, this compound has been investigated for its potential therapeutic benefits:

  • Erythropoietic Protoporphyria : Approved in Europe and Australia for treating this condition.
  • Skin Cancer Prevention : By enhancing melanin production and providing a natural barrier against UV damage.

Side Effects

While generally well-tolerated, some side effects have been reported:

  • Gastrointestinal Upset : Occasional mild gastrointestinal disturbances.
  • Facial Flushing : Temporary flushing observed in some subjects.
  • Priapism : A serious side effect noted in case studies, where prolonged erections occurred following self-administration of this compound .

Case Studies

Several case studies highlight both the efficacy and risks associated with this compound usage:

  • Case Study on Priapism : A man experienced severe priapism after injecting this compound. Despite treatment, he reported persistent erectile dysfunction at a four-week follow-up .
  • Tanning Efficacy : A clinical trial documented significant tanning responses in participants over multiple dosing regimens, supporting its use as an effective tanning agent .

Propriétés

IUPAC Name

4-[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHFGYDRQSXQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H111N21O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of Melanotan-I and how does it exert its effects?

A: Melanotan-I primarily targets the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor found on melanocytes (pigment-producing cells in the skin) [, , , ]. Binding to MC1R activates intracellular signaling cascades, leading to increased production of eumelanin, the darker, more photoprotective type of melanin [, ].

Q2: What are the downstream effects of Melanotan-I binding to MC1R?

A: Melanotan-I binding to MC1R stimulates melanogenesis, the process of melanin production [, ]. This leads to increased pigmentation or "tanning" of the skin, even in the absence of UV exposure [, , , , ]. Additionally, Melanotan-I has been shown to reduce sunburn cell formation, indicating a photoprotective effect [].

Q3: What is the molecular formula and weight of Melanotan-I?

A: Melanotan-I, also known as [Nle4-D-Phe7]-α-melanocyte-stimulating hormone, has the molecular formula C50H69N15O9 and a molecular weight of 1024.2 g/mol [, ].

Q4: Are there specific considerations for the formulation and storage of Melanotan-I?

A: Research has focused on developing controlled-release formulations of Melanotan-I to improve its therapeutic profile. Studies have explored the use of poloxamer 407, a thermo-reversible gel, to achieve controlled release []. Additionally, poly (d,l-lactide-co-glycolide) (PLGA) based implants have been investigated as potential long-term delivery systems [, ].

Q5: Does Melanotan-I possess any catalytic properties?

A5: Melanotan-I is not known to possess catalytic properties. It functions as a peptide agonist, binding to and activating its target receptor to elicit a biological response.

Q6: Have computational methods been used to study Melanotan-I?

A: While specific computational studies on Melanotan-I are limited in the provided literature, research on other melanocortin receptor agonists suggests that techniques like QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to understand the relationship between structure and activity within this class of compounds [].

Q7: How does the structure of Melanotan-I contribute to its potency and selectivity?

A: Melanotan-I is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) [, , , , ]. Modifications in its structure, including the substitution of methionine with norleucine at position 4 and phenylalanine with D-phenylalanine at position 7, contribute to its increased potency and prolonged half-life compared to α-MSH [, , , , ].

Q8: What are the challenges in formulating Melanotan-I for clinical use?

A: Research has focused on overcoming challenges associated with Melanotan-I's stability and delivery. Studies explored controlled-release systems using polymers like PLGA to ensure a sustained and controlled release of the peptide, potentially improving its therapeutic efficacy and reducing the frequency of administration [, , ].

Q9: What is the half-life of Melanotan-I?

A: Following subcutaneous administration, the half-life of Melanotan-I ranges from 0.8 to 1.7 hours for the elimination phase [].

Q10: Has Melanotan-I been investigated in clinical trials?

A: Melanotan-I has been investigated in clinical trials for its potential in treating various skin conditions and as a photoprotective agent [, , , , , , ].

Q11: What are the potential applications of Melanotan-I based on its in vitro and in vivo effects?

A: Preclinical studies have shown that Melanotan-I can increase skin pigmentation and provide photoprotection [, , , , ]. Ongoing research is evaluating its potential for treating various skin conditions, including erythropoietic protoporphyria (EPP), polymorphous light eruption (PMLE), and vitiligo [, , , , ].

Q12: Is there evidence of resistance developing to Melanotan-I's effects?

A12: Information regarding resistance mechanisms to Melanotan-I is limited in the provided research.

Q13: What are the known side effects of Melanotan-I?

A: While generally well-tolerated in clinical trials, Melanotan-I has been associated with some side effects, including nausea, facial flushing, and gastrointestinal upset [, ].

Q14: Are there any biomarkers that can predict the efficacy or response to Melanotan-I treatment?

A: While specific biomarkers for Melanotan-I efficacy are not extensively discussed in the provided research, monitoring changes in skin pigmentation using techniques like reflectometry serves as a direct indicator of the drug's effect [, , ].

Q15: What analytical methods are used to quantify Melanotan-I in biological samples?

A: Researchers utilize high-performance liquid chromatography (HPLC) to quantify Melanotan-I levels in biological samples, ensuring accurate measurement of its concentration for pharmacokinetic and pharmacodynamic studies [].

Q16: Is there information available on the environmental impact of Melanotan-I?

A16: The provided research primarily focuses on the pharmacological and clinical aspects of Melanotan-I. Data regarding its environmental impact or degradation pathways are not discussed.

Q17: How do the solubility characteristics of Melanotan-I affect its formulation and bioavailability?

A: While specific data on Melanotan-I's solubility are not extensively discussed in the provided literature, research highlights the importance of controlled-release formulations, like those using PLGA, to overcome challenges associated with solubility and ensure sustained drug release for optimal therapeutic effect [, , ].

Q18: What is the importance of validating analytical methods for Melanotan-I?

A: Validating analytical methods, such as those using HPLC for quantifying Melanotan-I, is crucial for ensuring the accuracy, precision, and reliability of measurements in biological samples []. This rigorous validation process ensures the quality and integrity of data generated in preclinical and clinical studies.

Q19: What quality control measures are important during the development and production of Melanotan-I?

A19: Stringent quality control measures are essential throughout the development and production of Melanotan-I to guarantee its purity, potency, and safety. These measures may include rigorous analytical testing, adherence to Good Manufacturing Practices (GMP), and stability studies to ensure consistent product quality.

Q20: Does Melanotan-I induce any immune responses?

A20: The provided literature does not delve into specific details regarding the immunogenicity of Melanotan-I.

Q21: Are there any known interactions between Melanotan-I and drug transporters?

A21: The available research does not provide information regarding interactions between Melanotan-I and drug transporters.

Q22: Does Melanotan-I affect the activity of drug-metabolizing enzymes?

A22: The provided literature primarily focuses on the pharmacological effects of Melanotan-I. Information regarding its potential to induce or inhibit drug-metabolizing enzymes is not discussed.

Q23: What is known about the biocompatibility and biodegradability of Melanotan-I and its delivery systems?

A: Research has explored biodegradable polymers like PLGA for developing controlled-release Melanotan-I formulations [, , ]. The use of such biocompatible and biodegradable materials aims to minimize potential adverse effects and ensure safe elimination from the body after the drug is released.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.